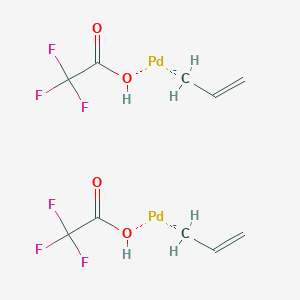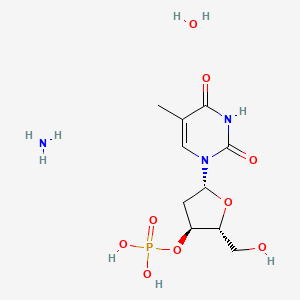
Thymidine 3'-monophosphate ammonium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 3’-monophosphate ammonium salt hydrate is a chemical compound with the empirical formula C10H14N2O8P · xNH3 · yH2O and a molecular weight of 321.20 (anhydrous free acid basis) . It is a nucleotide derivative of thymidine, which is a pyrimidine nucleoside. This compound is commonly used in biochemical and molecular biology research due to its role in DNA synthesis and repair.
Preparation Methods
Thymidine 3’-monophosphate ammonium salt hydrate is typically prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that catalyze the phosphorylation of thymidine to form thymidine monophosphate. This method ensures high purity and specificity of the product. Industrial production methods may involve large-scale enzymatic reactions under controlled conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
Thymidine 3’-monophosphate ammonium salt hydrate can undergo various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis.
Hydrolysis: The compound can be hydrolyzed to release thymidine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like thymidine kinase . The major products formed from these reactions are thymidine diphosphate, thymidine triphosphate, and thymidine.
Scientific Research Applications
Thymidine 3’-monophosphate ammonium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study phosphorylation and other biochemical processes.
Biology: The compound is crucial in DNA synthesis studies, cell proliferation assays, and as a marker for DNA replication.
Medicine: It is used in research related to cancer, where it helps in understanding DNA synthesis and repair mechanisms in cancer cells.
Industry: The compound is used in the production of diagnostic kits and reagents for molecular biology research
Mechanism of Action
Thymidine 3’-monophosphate ammonium salt hydrate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to thymidine diphosphate . This reaction is essential for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. The compound also interacts with other enzymes involved in DNA replication and repair, ensuring the fidelity and efficiency of these processes.
Comparison with Similar Compounds
Thymidine 3’-monophosphate ammonium salt hydrate can be compared with other nucleotide derivatives such as:
Thymidine diphosphate (TDP): A phosphorylated form of thymidine monophosphate, essential for DNA synthesis.
Thymidine triphosphate (TTP): The triphosphate form, which is directly incorporated into DNA during replication.
Deoxyuridine monophosphate (dUMP): A precursor in the synthesis of thymidine monophosphate.
The uniqueness of thymidine 3’-monophosphate ammonium salt hydrate lies in its specific role as a substrate for thymidylate kinase and its involvement in the initial steps of DNA synthesis .
Properties
Molecular Formula |
C10H20N3O9P |
|---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
azane;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H15N2O8P.H3N.H2O/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);1H3;1H2/t6-,7+,8+;;/m0../s1 |
InChI Key |
AWIYUQSEPILHQT-ZJWYQBPBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O.N.O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O.N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)



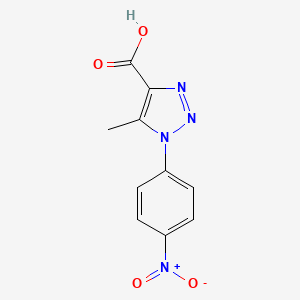

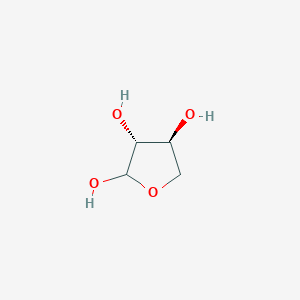

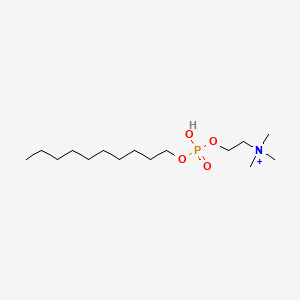
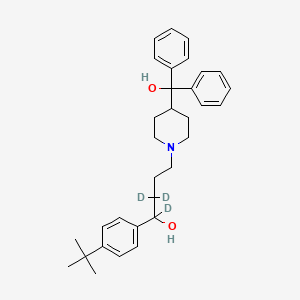
![D-[3-2H]Glucose](/img/structure/B12057919.png)

